2-(6-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone
CAS No.:
Cat. No.: VC14964559
Molecular Formula: C18H22ClN3O3S
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22ClN3O3S |
|---|---|
| Molecular Weight | 395.9 g/mol |
| IUPAC Name | 2-(6-chloroindol-1-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H22ClN3O3S/c19-15-2-1-14-3-5-22(17(14)11-15)12-18(23)21-8-6-20(7-9-21)16-4-10-26(24,25)13-16/h1-3,5,11,16H,4,6-10,12-13H2 |
| Standard InChI Key | OUKJYHAKYWYLOO-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Introduction
Potential Synthesis Pathways
The synthesis of such a compound would likely involve multiple steps, including:
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Formation of the Indole Core: This could involve the Fisher indole synthesis or other methods to create the indole ring with the desired substitution.
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Introduction of the Piperazine Moiety: This might involve alkylation or acylation reactions to attach the piperazine ring to the indole or another part of the molecule.
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Incorporation of the Tetrahydrothiophene Moiety: This could involve oxidation of a tetrahydrothiophene precursor to form the 1,1-dioxide.
Potential Applications
Given the components involved, this compound could have applications in:
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Pharmaceuticals: The combination of indole and piperazine moieties suggests potential biological activity, possibly as a neuroactive agent or in other therapeutic areas.
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Chemical Research: As a complex molecule, it could serve as a model for studying chemical reactions and interactions involving indoles and piperazines.
Data Table: Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-(6-chloro-1H-indol-1-yl)acetic acid | C10H8ClNO2 | 209.63 | Life science research |
| 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | C12H12ClNO | 221.68 | Pharmaceutical intermediates |
| 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | - | Anti-ischaemic activity |
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